2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- The compound has been explored for its potential in antimicrobial activities. For instance, Bondock et al. (2008) synthesized various heterocycles incorporating this compound and evaluated them as antimicrobial agents, showing potential in this area Bondock, Rabie, Etman, & Fadda, 2008.
Antitumor Evaluation
- In cancer research, the compound has been used in the synthesis of various derivatives showing antitumor activities. For example, Al-Sanea et al. (2020) synthesized derivatives with anticancer properties, showing promising results against multiple cancer cell lines Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020.
Synthesis of Diverse Heterocyclic Derivatives
- The compound is also used in synthesizing a variety of heterocyclic derivatives. Shams et al. (2010) used a similar compound to synthesize derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, which showed high antiproliferative activity in vitro against various human cancer cell lines Shams, Mohareb, Helal, & Mahmoud, 2010.
Insecticidal and Antibacterial Potential
- Deohate & Palaspagar (2020) explored the compound's use in creating pyrimidine linked pyrazole heterocyclics, testing their insecticidal and antibacterial potential Deohate & Palaspagar, 2020.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-2-3-9-23-17(25)16-15(12-6-4-5-7-13(12)26-16)22-19(23)28-11-14(24)21-18-20-8-10-27-18/h4-8,10H,2-3,9,11H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKIEMRSBINEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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